molecular formula C9H5ClO B137768 3-Ethynylbenzoyl chloride CAS No. 143587-37-5

3-Ethynylbenzoyl chloride

Cat. No.: B137768
CAS No.: 143587-37-5
M. Wt: 164.59 g/mol
InChI Key: LHAMNFYQGUXJTI-UHFFFAOYSA-N
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Description

3-Ethynylbenzoyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C9H5ClO and its molecular weight is 164.59 g/mol. The purity is usually 95%.
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Properties

CAS No.

143587-37-5

Molecular Formula

C9H5ClO

Molecular Weight

164.59 g/mol

IUPAC Name

3-ethynylbenzoyl chloride

InChI

InChI=1S/C9H5ClO/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6H

InChI Key

LHAMNFYQGUXJTI-UHFFFAOYSA-N

SMILES

C#CC1=CC(=CC=C1)C(=O)Cl

Canonical SMILES

C#CC1=CC(=CC=C1)C(=O)Cl

Synonyms

Benzoyl chloride, 3-ethynyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Air in a 20 ml Schlenk tube was replaced by Ar gas and 1.02 g (7 mmol) of m-ethynylbenzoic acid and 5 g (42 mmol) of thionyl chloride were added to the tube and the mixture was stirred at 50° C. for 2 hours and then excess thionyl chloride was removed by distillation under reduced pressure to obtain m-ethynylbenzoyl chloride. To the m-ethynylbenzoyl chloride obtained was added 7 ml of dichloromethane and the resultant mixture was ice-cooled. Then, 515 mg (7.35 mmol) of sodium methanethiolate was added to the mixture and the mixture was stirred at room temperature for 3 hours. After completion of the stirring, dichloromethane was removed by distillation under reduced pressure and 35 ml of water was added to the resultant residue. The mixture was extracted with 35 ml of ethyl acetate and the extract was dried over magnesium sulfate and the solvent was removed by distillation under reduced pressure using an evaporator. The resultant crude reaction product was purified by column chromatography (Hexane/AcOEt=10/1) using silica gel to obtain 0.49 g of S-methyl 3-ethynyl-thiobenzoate which is a desired product as yellow solid. (Yield: 40%)
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

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